5-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
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Overview
Description
5-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring, a piperazine ring, and a fluoropyrimidine moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target poly-adp-ribose-polymerase (parp) inhibitors . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
Similar compounds have been shown to inhibit parp1 and trap parp1-dna, which are key for driving efficacy in a brca mutant background .
Biochemical Pathways
Parp inhibitors, which this compound may be similar to, are known to affect the homologous recombination repair pathway, a major pathway for repairing double-strand breaks in dna .
Pharmacokinetics
A similar compound has been reported to have excellent pharmacokinetics in preclinical species .
Result of Action
Similar compounds that inhibit parp1 and trap parp1-dna have shown excellent in vivo efficacy in a brca mutant hbcx-17 pdx model .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the fluoropyrimidine and piperazine intermediates. One common route involves the following steps:
Synthesis of 6-Ethyl-5-fluoropyrimidine: This can be achieved by fluorination of 6-ethylpyrimidine using a fluorinating agent such as Selectfluor.
Formation of Piperazine Intermediate: The piperazine ring is introduced through a nucleophilic substitution reaction involving 1-chloropiperazine and the fluoropyrimidine intermediate.
Coupling with Pyridine-2-carbonitrile: The final step involves coupling the piperazine intermediate with pyridine-2-carbonitrile under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scale-up, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
5-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a building block in drug discovery.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethyl-5-fluoropyrimidine: Used as a building block in the synthesis of bio-active compounds.
4-Ethyl-5-fluoro-6-hydroxypyrimidine: Another fluoropyrimidine derivative with applications in medicinal chemistry.
Uniqueness
5-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its combination of a pyridine ring, a piperazine ring, and a fluoropyrimidine moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
5-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6/c1-2-14-15(17)16(21-11-20-14)23-7-5-22(6-8-23)13-4-3-12(9-18)19-10-13/h3-4,10-11H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGAPWZNKIKUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=CN=C(C=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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